Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a substituted dihydroquinoline derivative featuring a chlorine atom at position 6, a 2-oxo group, a phenethylamino substituent at position 4, and a methyl ester at position 2. Its structure is characterized by a planar quinoline core, which facilitates interactions with biological targets through hydrogen bonding and π-stacking .
Properties
CAS No. |
1251610-17-9 |
|---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.81 |
IUPAC Name |
methyl 6-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-19(24)16-17(21-10-9-12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(16)23/h2-8,11H,9-10H2,1H3,(H2,21,22,23) |
InChI Key |
AEMGMMLGYMFNKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
- Position 4 Substitutions: The phenethylamino group in the target compound contrasts with phenyl (in Ethyl 6-chloro-2-oxo-4-phenyl-... ), hydroxy (in Methyl 4-hydroxy-2-thioxo-... ), and methylthio groups (in Methyl 4-hydroxy-2-(methylthio)... ).
- Position 6 Chlorine : The 6-Cl substituent is conserved across analogues, suggesting its role in electronic modulation and steric effects, which may influence binding to viral or cellular targets .
Crystallographic and Physicochemical Properties
- Crystal Packing: Ethyl 6-chloro-2-oxo-4-phenyl-... crystallizes in the monoclinic P21/c space group with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, and β = 115.463° . The phenethylamino variant may exhibit distinct hydrogen-bonding patterns due to the NH group, influencing solubility and stability.
- Hydrogen Bonding: In Methyl 4-hydroxy-2-thioxo-..., the hydroxy and thioxo groups form intermolecular hydrogen bonds, stabilizing the crystal lattice . The phenethylamino group could participate in N–H···O or N–H···Cl interactions, altering melting points and bioavailability .
Research Findings and Data Tables
Table 1: Key Physicochemical Data for Selected Analogues
Biological Activity
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves several steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of isatin derivatives with aromatic aldehydes in the presence of a base.
-
Introduction of Functional Groups :
- The chloro group is introduced via chlorination reactions using agents like thionyl chloride or phosphorus pentachloride.
- The oxo group is typically introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Antimicrobial Activity
Research has demonstrated that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate displays activity against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can induce apoptosis in various cancer cell lines by activating caspase pathways.
Case Study: Induction of Apoptosis in Cancer Cells
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound at a concentration of 50 µM resulted in a significant increase in apoptotic cells compared to the control group.
The proposed mechanism of action for methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in bacterial cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
